molecular formula C21H23N5O4S B2982992 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034522-23-9

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2982992
CAS No.: 2034522-23-9
M. Wt: 441.51
InChI Key: AJNICTZRFWTUSK-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a pyridine ring, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyridine Ring Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The pyrazole and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, such as lithium aluminum hydride, to reduce nitro groups or carbonyl functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nucleophiles such as amines (NH₂R), thiols (SHR)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their biological activity and chemical properties.

    N-(3-pyridylmethyl)-4-(morpholinosulfonyl)benzamide: This compound is structurally similar but lacks the methyl group on the pyrazole ring, which can affect its binding affinity and specificity.

Uniqueness

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)31(28,29)26-8-10-30-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNICTZRFWTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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